6-Phenoxypyridin-2-amine
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Overview
Description
6-Phenoxypyridin-2-amine is an organic compound with the molecular formula C11H10N2O. It is characterized by a pyridine ring substituted with an amine group at the 2-position and a phenoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxypyridin-2-amine typically involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with phenol, followed by the introduction of an amine group. One common method includes:
Starting Material: 2-chloropyridine.
Reaction with Phenol: The 2-chloropyridine is reacted with phenol in the presence of a base such as potassium carbonate to form 6-phenoxypyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
6-Phenoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups facilitate binding to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but lacks the phenoxy group.
6-Phenoxypyridine: Lacks the amine group at the 2-position.
Phenazopyridine: Contains a similar pyridine core but with different substituents.
Uniqueness: 6-Phenoxypyridin-2-amine is unique due to the presence of both phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
6-phenoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLSSEBHPPZPNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-81-6 |
Source
|
Record name | 6-phenoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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